4-Chloro-1-(3-fluorophenyl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
4-Chloro-1-(3-fluorophenyl)-1H-pyrazole-3-carboxylic acid is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a chloro group at the 4th position, a fluorophenyl group at the 1st position, and a carboxylic acid group at the 3rd position of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(3-fluorophenyl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of 3-fluorobenzoyl chloride with 4-chloro-1H-pyrazole-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-(3-fluorophenyl)-1H-pyrazole-3-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Catalysts such as palladium on carbon (Pd/C) are used in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups attached to the pyrazole ring, enhancing their chemical and biological properties.
Scientific Research Applications
4-Chloro-1-(3-fluorophenyl)-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 4-Chloro-1-(3-fluorophenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylic acid
- 4-Chloro-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid
- 3-Chloro-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylic acid
Uniqueness
4-Chloro-1-(3-fluorophenyl)-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and fluorophenyl groups enhances its reactivity and potential for forming diverse derivatives. This makes it a valuable compound in various fields of research and development .
Properties
Molecular Formula |
C10H6ClFN2O2 |
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Molecular Weight |
240.62 g/mol |
IUPAC Name |
4-chloro-1-(3-fluorophenyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C10H6ClFN2O2/c11-8-5-14(13-9(8)10(15)16)7-3-1-2-6(12)4-7/h1-5H,(H,15,16) |
InChI Key |
CVGQADQOXSGWAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C=C(C(=N2)C(=O)O)Cl |
Origin of Product |
United States |
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